molecular formula C12H15ClN2O2 B11616687 4-(4-chlorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

4-(4-chlorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11616687
M. Wt: 254.71 g/mol
InChI Key: LVTZWTNCCUCQBQ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide typically involves the reaction of 4-chlorobenzaldehyde with 2,2,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydroxylamine hydrochloride to form the oxime derivative. The final step involves the cyclization of the oxime derivative to form the desired imidazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,2,5-dihydro-1H-imidazol-1-ol 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the N-oxide group enhances its potential as an enzyme inhibitor and its interactions with biological macromolecules .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-hydroxy-2,2,4-trimethyl-1-oxido-4H-imidazol-1-ium

InChI

InChI=1S/C12H15ClN2O2/c1-8-11(9-4-6-10(13)7-5-9)15(17)12(2,3)14(8)16/h4-8,16H,1-3H3

InChI Key

LVTZWTNCCUCQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=[N+](C(N1O)(C)C)[O-])C2=CC=C(C=C2)Cl

Origin of Product

United States

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